Fmoc-Arg(Mtr)-Opfp

説明

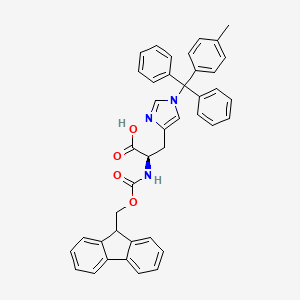

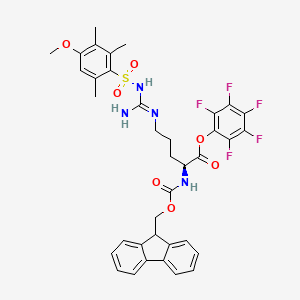

“Fmoc-Arg(Mtr)-Opfp” is a protected arginine derivative used in solid phase peptide synthesis . The MTR-guanidine protection of arginine is more acid-sensitive than the tosyl group . The empirical formula is C31H36N4O7S and the molecular weight is 608.71 .

Synthesis Analysis

The synthesis of “this compound” involves the use of a basic secondary amine nucleophile for the deprotection of the Fmoc group . This can pose challenges in sensitive molecules that bear reactive electrophilic groups . A novel Fmoc deprotection method using hydrogenolysis under mildly acidic conditions has been reported . This method is valuable for Fmoc deprotection in the synthesis of complex peptides that contain highly reactive electrophiles .

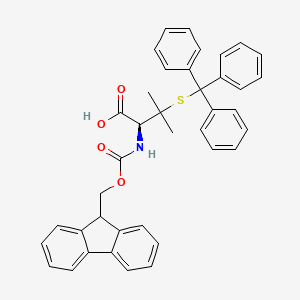

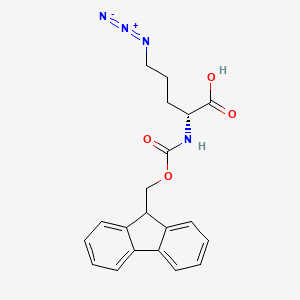

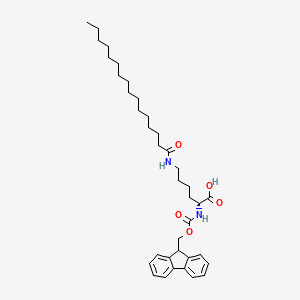

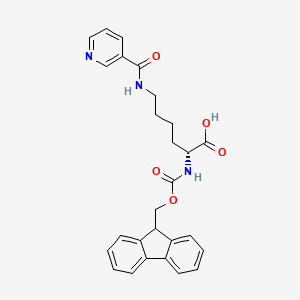

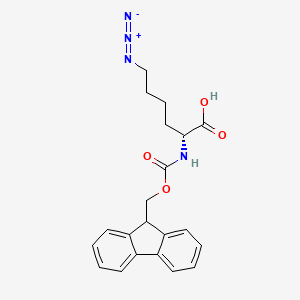

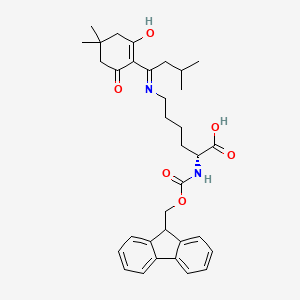

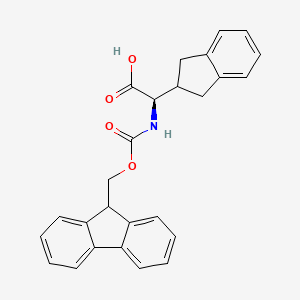

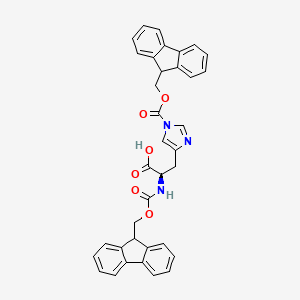

Molecular Structure Analysis

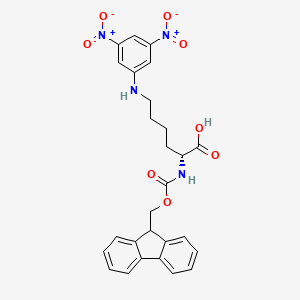

The molecular structure of “this compound” is complex, with a molecular formula of C31H36N4O7S . The InChI key is LKGHIEITYHYVED-SANMLTNESA-N . The SMILES string representation is COc1cc©c(c©c1C)S(=O)(=O)NC(=N)NCCCC@HOCC2c3ccccc3-c4ccccc24)C(O)=O .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and require careful handling. The poor performance of this amino acid in reactions is attributed to the formation of a fully inactive δ-lactam . A strategy for the safe introduction of Fmoc-Arg(Pbf)-OH in SPPS at 45 °C has been proposed .

科学的研究の応用

ペプチドベースのハイドロゲル

ペプチドベースのハイドロゲル(PHGs)は、生物学、生物医学、バイオテクノロジーの用途に適した生体適合性材料です {svg_1}. これらは、薬物送達やイメージングのための診断ツールとして使用されます {svg_2}. Fmoc-Arg(Mtr)-Opfpは、これらのハイドロゲルの合成に使用されます {svg_3}.

組織工学

This compoundは、医療目的で人工臓器や組織を創り出すことを目的とした組織工学で使用されています {svg_4}. This compoundを含むシリーズKのFmoc誘導体は、組織工学の潜在的な材料であることがわかりました {svg_5}.

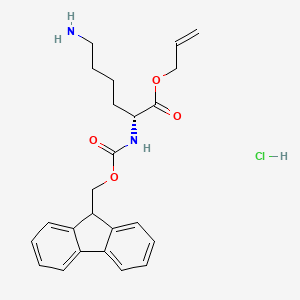

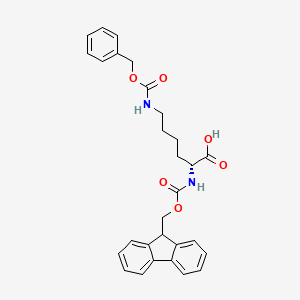

固相ペプチド合成

This compoundは、ペプチドを化学的に合成するために使用される方法である固相ペプチド合成(SPPS)で使用されます {svg_6}. この化合物は、SPPSで使用される保護されたアルギニン誘導体です {svg_7}.

バイオプリンティングアプリケーション

This compoundは、生きた細胞を組み込んだ材料で3Dプリンティング技術を使用するプロセスであるバイオプリンティングで使用されます {svg_8}. この化合物は、シリーズKと呼ばれる、バイオプリンティングアプリケーションの足場として提案されている新しいクラスの合成ハイドロゲル形成両親媒性カチオン性ペプチドの一部です {svg_9}.

ペプチド材料

This compoundは、ペプチド材料の製造に使用されます {svg_10}. これらの材料は、ファンデルワールス力、水素結合、π–πスタッキングなどのさまざまな力によってペプチド配列を自己組織化することによって形成されます {svg_11}.

ペプチド鎖への組み込み

This compoundは、成長しているペプチド鎖に問題のあるアミノ酸を組み込むために使用されます {svg_12}. これらのアミノ酸の性能が悪いのは、完全に不活性なδ-ラクタムが形成されるためです {svg_13}.

将来の方向性

The future directions for “Fmoc-Arg(Mtr)-Opfp” involve further development of new water-soluble Arginine-containing macrocyclic hydroxamate MMP inhibitors for targeted imaging and therapy . Additionally, a new derivative, Fmoc-Arg(MIS)-OH, with improved deprotection kinetics compared with Fmoc-Arg(Pbf)-OH has been introduced .

作用機序

Target of Action

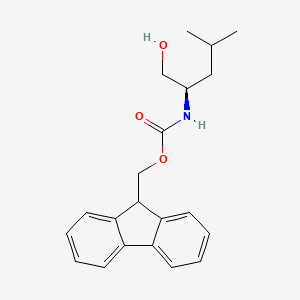

Fmoc-Arg(Mtr)-Opfp is a protected arginine derivative used in solid phase peptide synthesis . The primary target of this compound is the peptide chain in the synthesis process. The role of this compound is to add the arginine amino acid to the peptide chain while protecting the guanidine group of arginine from unwanted reactions .

Mode of Action

The this compound compound interacts with its target, the peptide chain, by being added to the chain during the synthesis process. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino end of the arginine, while the Mtr (methoxytrimethylbenzene sulfonyl) group protects the guanidine functional group of arginine . These protecting groups prevent unwanted side reactions during the synthesis process. Once the peptide chain is assembled, the protecting groups can be removed in a controlled manner .

Pharmacokinetics

The peptides synthesized using this compound will have their own unique adme properties, which can be influenced by factors such as peptide length, amino acid composition, and sequence .

Result of Action

The result of the action of this compound is the successful incorporation of the arginine amino acid into the peptide chain with the guanidine group protected. This allows for the synthesis of peptides with the correct sequence and structure .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, solvent used, and the presence of other reagents can affect the efficiency of the incorporation of this compound into the peptide chain and the subsequent removal of the protecting groups . It is also worth noting that the Mtr protecting group is more acid-sensitive than other protecting groups, such as the tosyl group .

特性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H35F5N4O7S/c1-18-16-27(51-4)19(2)20(3)34(18)54(49,50)46-36(43)44-15-9-14-26(35(47)53-33-31(41)29(39)28(38)30(40)32(33)42)45-37(48)52-17-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,16,25-26H,9,14-15,17H2,1-4H3,(H,45,48)(H3,43,44,46)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQWXODNGKSQLH-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H35F5N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

774.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。